5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid 5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 4873-45-4
VCID: VC0116993
InChI: InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20)
SMILES: C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl
Molecular Formula: C10H5ClI3NO5
Molecular Weight: 635.31 g/mol

5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid

CAS No.: 4873-45-4

Reference Standards

VCID: VC0116993

Molecular Formula: C10H5ClI3NO5

Molecular Weight: 635.31 g/mol

5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid - 4873-45-4

CAS No. 4873-45-4
Product Name 5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Molecular Formula C10H5ClI3NO5
Molecular Weight 635.31 g/mol
IUPAC Name 5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20)
Standard InChIKey ASBGVYOIJLROJS-UHFFFAOYSA-N
SMILES C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl
Canonical SMILES C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl
Synonyms 5-[(2-Chloroacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxylic Acid
PubChem Compound 20575079
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator